Lobelane
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Overview
Description
Lobelane is a defunctionalized analog of lobeline, a natural product found in the plant Lobelia inflata. This compound has garnered significant interest due to its pharmacological properties, particularly its ability to inhibit the vesicular monoamine transporter 2 (VMAT2), which plays a crucial role in the regulation of neurotransmitter release .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lobelane can be synthesized through various synthetic routes. One common method involves the reduction of lobeline, which is achieved by hydrogenation in the presence of a palladium catalyst. This process removes the hydroxyl groups from lobeline, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned hydrogenation process. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling the temperature, pressure, and concentration of reactants to achieve efficient conversion of lobeline to this compound .
Chemical Reactions Analysis
Types of Reactions
Lobelane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lobeline and other related compounds.
Reduction: As mentioned earlier, this compound is produced by the reduction of lobeline.
Substitution: This compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Various reagents, such as halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include lobeline, various this compound analogs, and other related compounds. These products are often studied for their pharmacological properties and potential therapeutic applications .
Scientific Research Applications
Mechanism of Action
Lobelane exerts its effects primarily by inhibiting VMAT2. This inhibition prevents the uptake of neurotransmitters, such as dopamine, into synaptic vesicles, thereby reducing their release into the synaptic cleft. This mechanism is particularly relevant in the context of methamphetamine abuse, where this compound can decrease the rewarding effects of the drug by modulating dopamine release .
Comparison with Similar Compounds
Similar Compounds
Lobeline: A natural product found in Lobelia inflata, structurally similar to lobelane but with hydroxyl groups.
GZ-793A: A synthetic analog of this compound with modifications to enhance selectivity for VMAT2.
Uniqueness of this compound
This compound is unique in its high selectivity for VMAT2 compared to other similar compounds. This selectivity makes it a valuable tool for studying the role of VMAT2 in neurotransmitter regulation and for developing therapeutic agents targeting VMAT2-related disorders .
Properties
Molecular Formula |
C22H29N |
---|---|
Molecular Weight |
307.5 g/mol |
IUPAC Name |
(2R,6S)-1-methyl-2,6-bis(2-phenylethyl)piperidine |
InChI |
InChI=1S/C22H29N/c1-23-21(17-15-19-9-4-2-5-10-19)13-8-14-22(23)18-16-20-11-6-3-7-12-20/h2-7,9-12,21-22H,8,13-18H2,1H3/t21-,22+ |
InChI Key |
ISVBJSRQEBWKPB-SZPZYZBQSA-N |
Isomeric SMILES |
CN1[C@H](CCC[C@H]1CCC2=CC=CC=C2)CCC3=CC=CC=C3 |
Canonical SMILES |
CN1C(CCCC1CCC2=CC=CC=C2)CCC3=CC=CC=C3 |
Synonyms |
lobelane |
Origin of Product |
United States |
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